

tert-Butyl 4-bromo-2-nitrobenzoate chemical structure and IUPAC name

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Compound of Interest

Compound Name: *tert-Butyl 4-bromo-2-nitrobenzoate*

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A Technical Guide to tert-Butyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **tert-butyl 4-bromo-2-nitrobenzoate**, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical structure, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

tert-Butyl 4-bromo-2-nitrobenzoate is an aromatic carboxylic acid ester. The molecule consists of a benzene ring substituted with a bromo group at position 4, a nitro group at position 2, and a tert-butyl ester group at position 1.

- IUPAC Name: **tert-butyl 4-bromo-2-nitrobenzoate**
- Chemical Formula: $C_{11}H_{12}BrNO_4$
- Canonical SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **tert-butyl 4-bromo-2-nitrobenzoate** is presented in the table below. It should be noted that while some physical properties are readily available, experimental spectroscopic data such as specific NMR chemical shifts are not widely reported in publicly available literature.

| Property | Value | Source |
|------------------|-----------------------------|--------|
| Molecular Weight | 302.12 g/mol | [1] |
| CAS Number | 890315-72-7 | [1] |
| Appearance | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| Density | Not specified in literature | N/A |
| Purity | Typically available at ≥95% | [2] |

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

The primary route for the synthesis of **tert-butyl 4-bromo-2-nitrobenzoate** is the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source.[1] A common method involves the reaction with tert-butanol under acidic conditions.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of tert-butyl esters from carboxylic acids and tert-butanol, which can be adapted for the synthesis of **tert-butyl 4-bromo-2-nitrobenzoate**.

Materials:

- 4-bromo-2-nitrobenzoic acid
- tert-Butanol (excess)
- Concentrated Sulfuric Acid (catalytic amount)

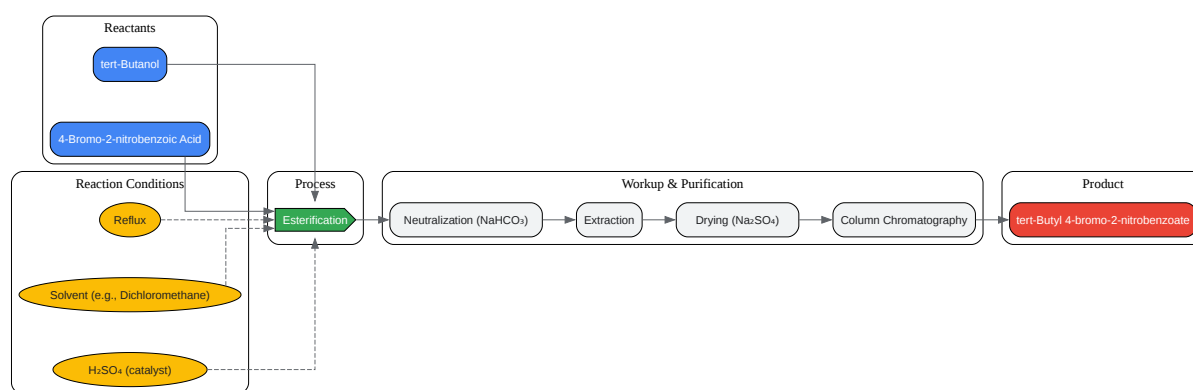
- Anhydrous Magnesium Sulfate (MgSO_4) or other suitable drying agent
- Dichloromethane (or other suitable organic solvent)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Sodium Sulfate

Procedure:

- To a round-bottom flask, add 4-bromo-2-nitrobenzoic acid, an excess of tert-butanol, and a suitable organic solvent such as dichloromethane.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **tert-butyl 4-bromo-2-nitrobenzoate** can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

The synthesis of **tert-butyl 4-bromo-2-nitrobenzoate** follows a straightforward esterification pathway. The logical workflow for this process is depicted below.



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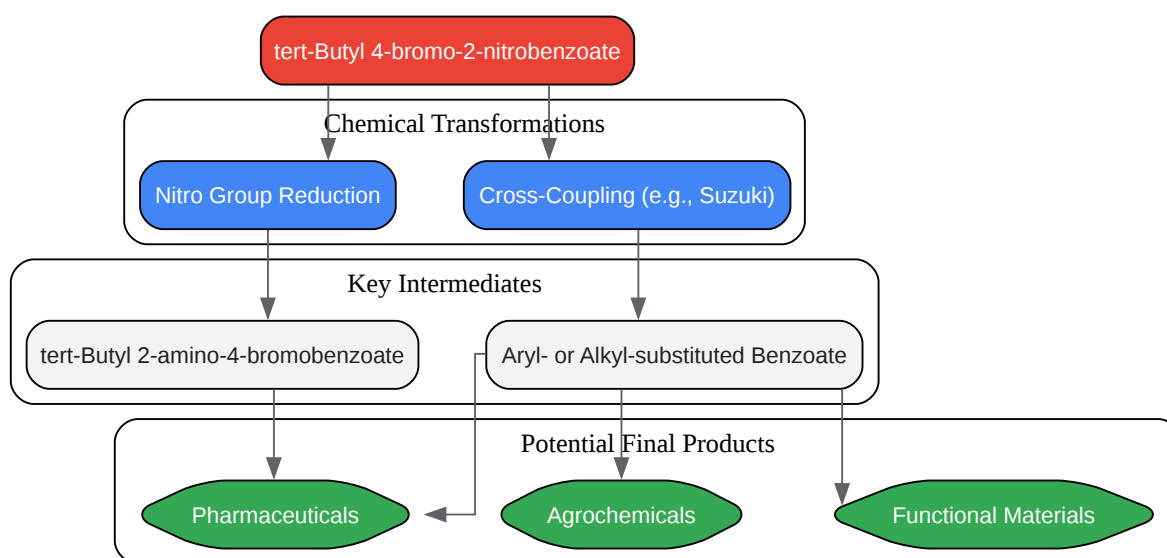
Caption: Synthesis workflow for **tert-Butyl 4-bromo-2-nitrobenzoate**.

Signaling Pathways and Further Applications

tert-Butyl 4-bromo-2-nitrobenzoate is primarily used as a building block in the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of coupling reactions. The bromo substituent also provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further

molecular diversity. These transformations are pivotal in the synthesis of novel pharmaceutical candidates.

The logical relationship for the utility of this compound in further synthetic transformations is illustrated below.



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Caption: Synthetic utility of **tert-Butyl 4-bromo-2-nitrobenzoate**.

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